molecular formula C14H11N3O B1361096 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 40077-67-6

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B1361096
CAS No.: 40077-67-6
M. Wt: 237.26 g/mol
InChI Key: BEKMTRPOJAKFPZ-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline is a compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients. The 1,2,4-oxadiazole ring is known for its versatility and is used in various therapeutic applications, including treatments for Duchenne muscular dystrophy, hypertension, and Parkinson’s disease .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Mechanism of Action

Target of Action

Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They also show inhibitory potency against Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), Histone Deacetylase (HDAC), Rearranged during Transfection (RET) kinase, Penicillin-Binding Protein (PBP2a), efflux pump, cyclooxygenases (COX-1 and COX-2) and butyrylcholinesterase (BChE) as well as affinity to σ 1, σ 2, orexin, kappa opioid (KOR) and estradiol (ER) receptors .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact with their targets and cause changes in their function . For instance, they can inhibit the activity of enzymes or receptors, thereby modulating the biochemical pathways they are involved in .

Biochemical Pathways

For example, they can inhibit the activity of carbonic anhydrase, which is involved in maintaining pH and fluid balance in the body . They can also inhibit the activity of histone deacetylase, which plays a crucial role in regulating gene expression .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Similar 1,2,4-oxadiazole derivatives have been shown to have significant inhibitory activity, suggesting that they could potentially modulate cellular functions and processes .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .

Biochemical Analysis

Biochemical Properties

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with human carbonic anhydrase isoforms, which are enzymes involved in the regulation of pH and fluid balance in tissues . The interaction between this compound and these enzymes is characterized by the formation of hydrogen bonds, which stabilize the enzyme-inhibitor complex and inhibit the enzyme’s activity . Additionally, this compound has been found to interact with peroxisome proliferator-activated receptor α and δ, which are nuclear receptors involved in the regulation of lipid metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . By inhibiting the activity of human carbonic anhydrase isoforms, this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species, thereby mitigating inflammation and oxidative damage . Furthermore, this compound has been found to affect gene expression by modulating the activity of transcription factors such as peroxisome proliferator-activated receptor α and δ . This modulation can lead to changes in the expression of genes involved in lipid metabolism and energy homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of enzyme activity and the modulation of gene expression . The binding of this compound to human carbonic anhydrase isoforms involves the formation of hydrogen bonds between the oxadiazole ring and the active site of the enzyme . This binding inhibits the enzyme’s activity, leading to a decrease in the production of pro-inflammatory cytokines and reactive oxygen species . Additionally, this compound can activate peroxisome proliferator-activated receptor α and δ by binding to their ligand-binding domains . This activation leads to changes in the expression of genes involved in lipid metabolism and energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function . In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of human carbonic anhydrase isoforms and persistent modulation of gene expression . In in vivo studies, long-term administration of this compound has been associated with changes in lipid metabolism and energy homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on lipid metabolism and energy homeostasis by activating peroxisome proliferator-activated receptor α and δ . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the excessive inhibition of human carbonic anhydrase isoforms and the overactivation of peroxisome proliferator-activated receptor α and δ . Threshold effects have also been observed, with significant changes in lipid metabolism and energy homeostasis occurring at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism and energy homeostasis . This compound interacts with enzymes such as human carbonic anhydrase isoforms and peroxisome proliferator-activated receptor α and δ, which play key roles in these pathways . The inhibition of human carbonic anhydrase isoforms by this compound leads to a decrease in the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress . Additionally, the activation of peroxisome proliferator-activated receptor α and δ by this compound results in changes in the expression of genes involved in lipid metabolism and energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through passive diffusion and is distributed to various cellular compartments, including the cytoplasm and nucleus . Within the cytoplasm, this compound can interact with human carbonic anhydrase isoforms, while in the nucleus, it can bind to peroxisome proliferator-activated receptor α and δ . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with human carbonic anhydrase isoforms and peroxisome proliferator-activated receptor α and δ, respectively . The targeting of this compound to these specific compartments is facilitated by post-translational modifications and targeting signals . For example, the presence of a nuclear localization signal on this compound allows it to be transported into the nucleus, where it can modulate gene expression by binding to peroxisome proliferator-activated receptor α and δ .

Properties

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKMTRPOJAKFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960763
Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40077-67-6, 40337-11-9
Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40077-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)
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Synthesis routes and methods

Procedure details

To a solution of 151 g of sodium carbonate in 650 ml of water at room temperature were added in succession 650 ml of isobutanol, 268 g of benzonitrile and, a little at a time, 220 g of hydroxylammonium sulfate The mixture was then heated to 90° C. and stirred at that temperature for five hours It was then cooled back to 30-40° C. and 392 g of isatoic anhydride were added a little at a time at that temperature. The reaction mixture was then heated back up to 80° C. and 100 g of 50% strength by weight sodium hydroxide solution were added dropwise. The isobutanol was then distilled off quantitatively by introducing steam, and the coarsely crystalline residue was filtered off with suction, washed with water and dried, leaving 470 g of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in a coarsely crystalline form.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
268 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
392 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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